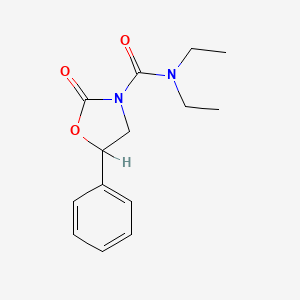
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide: is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, an oxazolidine ring, and a carboxamide group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide typically involves the reaction of diethylamine with a suitable oxazolidine precursor. One common method is the cyclization of N,N-diethyl-2-amino-5-phenyl-3-oxazolidinecarboxamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the synthesis.
化学反应分析
Types of Reactions: N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxazolidinone derivatives with varying degrees of oxidation.
Reduction: Saturated oxazolidine derivatives.
Substitution: Phenyl-substituted oxazolidinecarboxamide derivatives.
科学研究应用
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive oxazolidinones.
Medicine: Explored for its potential therapeutic applications, including as an antibiotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth.
相似化合物的比较
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cycloserine: A structural analog with antimicrobial properties but a different mechanism of action.
Uniqueness: N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its diethylamino group and phenyl ring provide opportunities for further functionalization and derivatization, making it a versatile compound for research and development.
属性
CAS 编号 |
55243-71-5 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
N,N-diethyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-15(4-2)13(17)16-10-12(19-14(16)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI 键 |
HHJWWUDIABVEQC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)N1CC(OC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















